![molecular formula C13H19Cl2N3 B2866994 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride CAS No. 1864015-76-8](/img/structure/B2866994.png)
3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compounds, which have a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature .Molecular Structure Analysis
The molecular structure of “3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride” is characterized by a pyrazole ring, which is a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms . The molecular formula of this compound is C13H17N3•HCl .Chemical Reactions Analysis
Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are known to exhibit good radical scavenging activity . In addition, some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .Scientific Research Applications
Synthesis and Characterization
3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride serves as a precursor or intermediate in the synthesis of various chemically significant compounds. Its applications in scientific research primarily revolve around its role in facilitating the creation of novel chemical entities with potential therapeutic or material properties.
For instance, it has been utilized in the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, showcasing a method that provides advantages like shorter reaction times and higher yields, highlighting its role in improving synthetic efficiency (Wang et al., 2011). Similarly, its incorporation into poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds demonstrates its versatility in materials science, particularly in creating polymers with enhanced properties for medical applications (Aly & El-Mohdy, 2015).
Catalysis and Chemical Libraries
The compound's utility extends to catalytic processes and the generation of structurally diverse chemical libraries. For example, its use in alkylation and ring closure reactions led to the creation of a wide array of compounds, showcasing its potential in drug discovery and development processes (Roman, 2013).
Molecular Structure Analysis
Additionally, the study of similar pyrazole derivatives has contributed to a deeper understanding of molecular structures and their reactivity, as seen in combined XRD and DFT studies. These investigations help elucidate the impact of intramolecular hydrogen bonding on the reactivity of such compounds, which is crucial for designing more efficient synthetic routes and understanding their behavior in various chemical contexts (Szlachcic et al., 2020).
Antimicrobial and Antitumor Agents
Research has also explored the synthesis of molecular hybrids containing pyrazole derivatives for their potential antimicrobial and apoptosis-inducing properties, indicating the biomedical relevance of such compounds (Sindhu et al., 2016).
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been shown to exhibit diverse biological activities , suggesting that this compound may interact with multiple targets.
Mode of Action
Compounds with a similar structure have been shown to interact with their targets in a variety of ways . For example, some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activity on several human cell lines .
properties
IUPAC Name |
3-(3-methyl-1-phenylpyrazol-4-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-11-12(6-5-9-14)10-16(15-11)13-7-3-2-4-8-13;;/h2-4,7-8,10H,5-6,9,14H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMWDKAQSRVUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CCCN)C2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.